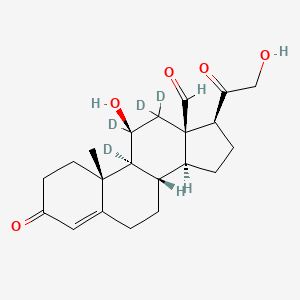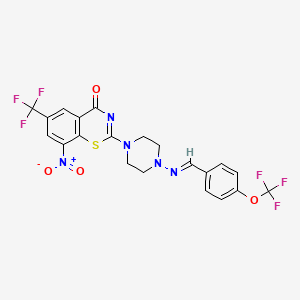
Antimycobacterial agent-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimycobacterial agent-3 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various mycobacterial species, including Mycobacterium leprae and Mycobacterium avium complex .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-3 involves a series of chemical reactions. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing high yields and shorter reaction times .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Antimycobacterial agent-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced quinoxaline compounds .
Applications De Recherche Scientifique
Antimycobacterial agent-3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit the growth of mycobacterial species in vitro.
Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other mycobacterial infections.
Industry: Utilized in the development of new antimycobacterial drugs and formulations
Mécanisme D'action
The mechanism of action of antimycobacterial agent-3 involves the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway. Specifically, it targets the enzyme arabinosyl transferase, which is responsible for polymerizing arabinose into arabinan and then arabinogalactan, essential components of the mycobacterial cell wall . By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to cell death .
Comparaison Avec Des Composés Similaires
Isoniazid: Inhibits mycolic acid synthesis in the mycobacterial cell wall.
Rifampin: Inhibits DNA-dependent RNA polymerase, blocking RNA synthesis.
Ethambutol: Inhibits arabinosyl transferase, similar to antimycobacterial agent-3.
Uniqueness: this compound is unique in its ability to target multiple stages of cell wall synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Its dual action on both arabinosyl transferase and other enzymes involved in cell wall synthesis sets it apart from other antimycobacterial agents .
Propriétés
Formule moléculaire |
C21H15F6N5O4S |
|---|---|
Poids moléculaire |
547.4 g/mol |
Nom IUPAC |
8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+ |
Clé InChI |
SDUMDBOBMADVMH-IPBVOBEMSA-N |
SMILES isomérique |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F |
SMILES canonique |
C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)

![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

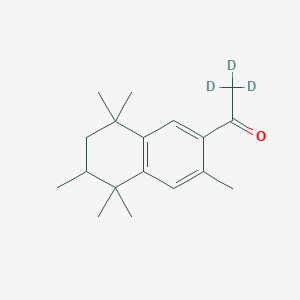
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
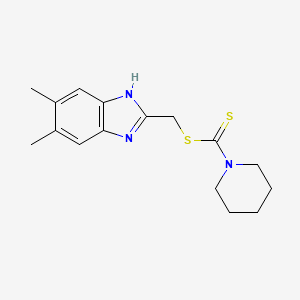

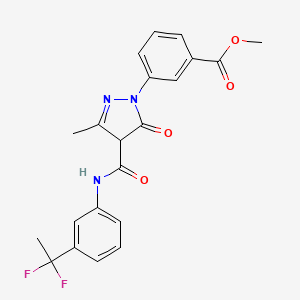
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)

![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-chloro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12400583.png)
